Pentan-3-ylidene(2-phenylethyl)amine

説明

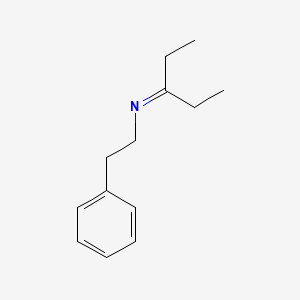

Structure

3D Structure

特性

IUPAC Name |

N-(2-phenylethyl)pentan-3-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-3-13(4-2)14-11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPPNSZFJRMVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NCCC1=CC=CC=C1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of Pentan 3 Ylidene 2 Phenylethyl Amine

Mechanistic Elucidation of Imine Formation from Carbonyl Compounds and Primary Amines

The synthesis of pentan-3-ylidene(2-phenylethyl)amine is a classic example of imine formation, a reversible reaction between a carbonyl compound (pentan-3-one) and a primary amine (2-phenylethylamine). nih.gov The process involves the elimination of a water molecule and is generally facilitated by acid catalysis. nih.govuiowa.edu The reaction mechanism can be dissected into several key steps, and its efficiency is highly dependent on the pH of the reaction medium.

Stepwise Analysis: Nucleophilic Attack, Proton Transfer, and Dehydration

The formation of the imine proceeds through a multi-step mechanism that begins with the nucleophilic addition of the primary amine to the carbonyl carbon. uiowa.edu

Step 1: Nucleophilic Attack The reaction initiates with the lone pair of electrons on the nitrogen atom of 2-phenylethylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of pentan-3-one. uiowa.eduresearchgate.net This attack leads to the formation of a dipolar tetrahedral intermediate, often called a zwitterion. researchgate.netresearchgate.net

Step 2: Proton Transfer A proton is then transferred from the positively charged nitrogen to the negatively charged oxygen. This can occur via an intramolecular or intermolecular pathway, often facilitated by solvent molecules. The result of this proton transfer is a neutral tetrahedral intermediate known as a carbinolamine or an amino alcohol. uiowa.eduresearchgate.net

Step 3: Protonation of the Hydroxyl Group Under acidic conditions, the hydroxyl group of the carbinolamine is protonated by a hydronium ion or another acid catalyst present in the mixture. uiowa.eduresearchgate.net This step is crucial as it converts the poor leaving group (hydroxide, -OH) into a much better leaving group (water, -H₂O). researchgate.net

Step 4: Dehydration (Elimination of Water) The lone pair of electrons on the nitrogen atom then forms a double bond with the adjacent carbon, expelling the water molecule. uiowa.edu This elimination step results in the formation of a resonance-stabilized cation known as an iminium ion. researchgate.net

Step 5: Deprotonation Finally, a base (which can be a water molecule or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom of the iminium ion. uiowa.edunih.gov This regenerates the acid catalyst and yields the final imine product, this compound. researchgate.net

Table 1: Stepwise Mechanism of Imine Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. | Zwitterionic tetrahedral intermediate |

| 2 | Proton transfer from nitrogen to oxygen. | Neutral carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule. | Iminium ion |

| 5 | Deprotonation of the nitrogen atom. | Final imine product |

Influence of Acid Catalysis and pH on Imine Equilibrium and Reaction Kinetics

The rate of imine formation is profoundly influenced by the pH of the reaction medium. The reaction requires a delicate balance, as both very low and very high pH values are detrimental to the reaction kinetics. researchgate.netnih.gov

Acid catalysis is essential for the dehydration step of the carbinolamine intermediate. openochem.org Without sufficient acid, the hydroxyl group is not effectively protonated, making the elimination of water slow and inefficient. researchgate.netnih.gov However, if the pH is too low (highly acidic conditions), the primary amine starting material becomes protonated to form an ammonium (B1175870) salt. wiley-vch.de This protonated amine is no longer nucleophilic and cannot initiate the first step of the reaction, the attack on the carbonyl carbon, thus shutting down the reaction. researchgate.netopenochem.org

Conversely, at a high pH (basic conditions), while the amine is fully deprotonated and highly nucleophilic, there is an insufficient concentration of acid to catalyze the dehydration of the carbinolamine intermediate. researchgate.netnih.gov The elimination of the hydroxide (B78521) ion is energetically unfavorable, so this step becomes the rate-limiting factor. nih.gov

Consequently, the optimal pH for imine formation is typically in a mildly acidic range, generally between 4 and 6. researchgate.netwiley-vch.de In this range, there is a sufficient concentration of free amine to act as a nucleophile, as well as enough acid to catalyze the crucial dehydration step, leading to the maximum reaction rate. researchgate.netnih.gov

Table 2: Effect of pH on Imine Formation Rate

| pH Range | Effect on Amine | Effect on Carbinolamine Dehydration | Overall Reaction Rate |

| Low (pH < 4) | Amine is protonated (non-nucleophilic). | N/A (initial attack is inhibited). | Slow |

| Optimal (pH 4-6) | Sufficient free amine for nucleophilic attack. | Sufficient acid for catalysis. | Fast |

| High (pH > 6) | Amine is fully nucleophilic. | Insufficient acid for catalysis. | Slow |

Nucleophilic Reactivity and Addition Reactions of the Imine C=N Double Bond

The carbon-nitrogen double bond (C=N) in this compound is the center of its reactivity. Similar to a carbonyl group, the imine carbon is electrophilic due to the greater electronegativity of nitrogen, though generally less so than the oxygen in a carbonyl. wiley-vch.de This electrophilicity can be enhanced by protonation or complexation with a Lewis acid, which increases the positive character of the carbon atom, making it more susceptible to nucleophilic attack. rsc.org

Regioselectivity and Stereoselectivity in Addition Processes

In addition reactions to the C=N double bond, regioselectivity is straightforward: the nucleophile invariably attacks the electrophilic carbon atom. Stereoselectivity, however, is more complex. Since pentan-3-one is a symmetric ketone, the resulting imine, this compound, is not chiral at the imine carbon itself. However, the addition of a nucleophile to this prochiral center will create a new stereocenter.

The stereochemical outcome of such an addition is governed by the principles of acyclic stereocontrol. The facial selectivity of the nucleophilic attack is influenced by the steric bulk of the substituents on the nitrogen (the 2-phenylethyl group) and the carbon (the two ethyl groups). Models like the Felkin-Ahn model, which predict the outcome of nucleophilic additions to chiral carbonyls, can be adapted for imines, but their predictive power is not always as reliable. researchgate.netwikipedia.org The presence of an N-substituent introduces different steric and electronic factors compared to a simple oxygen atom. researchgate.net

For imines with a chiral center elsewhere in the molecule (such as a chiral amine or a chiral aldehyde precursor), diastereoselective additions are common. researchgate.netnih.gov The existing stereocenter directs the incoming nucleophile to one face of the imine double bond over the other, leading to the preferential formation of one diastereomer. The level of diastereoselectivity depends on the nature of the imine, the nucleophile, and the reaction conditions, including the use of Lewis acids which can organize the transition state. acs.org

Reactivity Towards Organometallic Reagents and Carbon Nucleophiles

The addition of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), is a fundamental method for forming new carbon-carbon bonds by attacking the imine carbon. wiley-vch.de However, these reactions can be less straightforward than their carbonyl counterparts. wikipedia.org

Several factors can limit the success of these additions:

Lower Electrophilicity : The imine carbon is less electrophilic than a ketone's carbonyl carbon, making the reaction slower. wiley-vch.de

Basicity of the Reagent : Highly basic organometallic reagents can deprotonate the α-carbon of the imine, leading to the formation of an enamine anion rather than undergoing addition. wikipedia.org

Lewis Basicity of Nitrogen : The nitrogen atom can coordinate to the metal center of the organometallic reagent, which can sometimes inhibit the reaction.

To overcome these limitations, activation of the imine is often necessary. This can be achieved by using N-substituted imines with electron-withdrawing groups (e.g., N-sulfonyl or N-phosphinoyl groups), which significantly increase the electrophilicity of the imine carbon. wiley-vch.de Alternatively, the addition of Lewis acids can activate the imine towards nucleophilic attack. acs.org The addition of organometallic reagents like dialkylzinc compounds to imines has been shown to be effective, often in the presence of a catalyst. wikipedia.org

Reduction Pathways of this compound

Several reducing agents can accomplish this transformation, with the choice often depending on the desired reaction conditions and the presence of other functional groups.

Common reduction methods include:

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. acs.org It is a highly effective method, though it may also reduce other susceptible groups like aromatic rings under harsh conditions.

Hydride Reagents :

Sodium Borohydride (B1222165) (NaBH₄) : A mild reducing agent that is effective for reducing imines. It is often used in alcoholic solvents like methanol (B129727) or ethanol.

Sodium Cyanoborohydride (NaBH₃CN) : This reagent is particularly useful for in-situ reductive amination. acs.orgmdma.ch It is selective for the protonated iminium ion over the starting ketone, allowing the entire transformation from ketone and amine to the final amine to occur in one pot at a slightly acidic pH. nih.gov

Lithium Aluminum Hydride (LiAlH₄) : A very powerful and less selective reducing agent that readily reduces imines to amines. mdma.ch It must be used in aprotic solvents like diethyl ether or THF, followed by a separate aqueous workup.

The reduction of the imine is generally a high-yielding process and provides a direct route to secondary amines.

Table 3: Common Reducing Agents for Imines

| Reagent | Formula | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | H₂ gas, solvent (e.g., EtOH, EtOAc) | Highly efficient; can reduce other functional groups. acs.org |

| Sodium Borohydride | NaBH₄ | Alcoholic solvent (e.g., MeOH) | Mild and common laboratory reagent. |

| Sodium Cyanoborohydride | NaBH₃CN | pH ~6 | Ideal for one-pot reductive amination. acs.orgmdma.ch |

| Lithium Aluminum Hydride | LiAlH₄ | Aprotic solvent (e.g., THF, Et₂O), then H₂O workup | Very powerful and reactive; reduces many functional groups. mdma.ch |

Catalytic Hydrogenation Techniques for Imine Reduction

Catalytic hydrogenation is a fundamental and widely employed method for the reduction of imines to their corresponding amines. In the case of this compound, this transformation yields N-(pentan-3-yl)-2-phenylethanamine. The process involves the addition of molecular hydrogen (H₂) across the C=N double bond in the presence of a metal catalyst.

The reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. These catalysts provide a surface on which the hydrogenation occurs. The mechanism involves the adsorption of both the imine and molecular hydrogen onto the catalyst surface. The H-H bond is cleaved, and hydrogen atoms are added stepwise across the C=N bond, resulting in the saturated secondary amine.

Recently, homogeneous catalysts, including complexes of precious metals like ruthenium and iridium, have also been developed for imine hydrogenation, often operating under milder conditions. acs.org For instance, magnesium pincer complexes have demonstrated efficacy in the catalytic hydrogenation of various aldimines and ketimines to secondary amines with high yields. acs.org While specific studies on this compound are not prevalent, the general conditions for dialkyl ketimine reduction are applicable.

Table 1: Common Catalysts and Conditions for Catalytic Imine Hydrogenation

| Catalyst | Typical Solvent(s) | Typical Temperature (°C) | Typical Pressure (atm H₂) | Notes |

| Palladium on Carbon (Pd/C) | Methanol, Ethanol, Ethyl Acetate | 25 - 80 | 1 - 50 | Widely used due to its efficiency and cost-effectiveness. |

| Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | 25 - 50 | 1 - 4 | Highly active catalyst, often used when other catalysts fail. |

| Raney Nickel | Ethanol, Methanol | 25 - 100 | 10 - 100 | A cost-effective but often requires higher pressures and temperatures. |

| Ruthenium Complexes | Toluene (B28343), Methanol | 50 - 120 | 10 - 50 | Homogeneous catalysts offering high activity and selectivity. researchgate.net |

| Magnesium Pincer Complexes | THF, Toluene | 25 - 60 | 30 - 50 | Earth-abundant metal catalysts for homogeneous hydrogenation. acs.org |

The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction rate and selectivity, and may need to be optimized for this specific substrate.

Application of Hydride Reducing Agents in Selective Imine Transformations

Hydride reducing agents offer a valuable alternative to catalytic hydrogenation for the reduction of imines. These reagents deliver a hydride ion (H⁻) to the electrophilic carbon atom of the imine double bond. This approach is often preferred for its operational simplicity and chemoselectivity.

Sodium borohydride (NaBH₄) is a commonly used mild reducing agent that effectively reduces imines to secondary amines. researchgate.netvedantu.com The reaction is typically performed in a protic solvent like methanol or ethanol, which provides a proton to neutralize the resulting nitrogen anion. vedantu.com The mechanism involves the nucleophilic attack of the hydride from NaBH₄ on the imine carbon, followed by protonation of the nitrogen. vedantu.com NaBH₄ is highly chemoselective and will not typically reduce less reactive functional groups such as esters or amides, making it suitable for complex molecules. vedantu.com

Other hydride reagents can also be employed:

Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄. While it readily reduces imines, its high reactivity makes it less chemoselective, as it will also reduce a wide range of other functional groups. researchgate.net

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful for reductive amination, where an amine and a carbonyl compound react in its presence to form an amine directly. It is less reactive than NaBH₄ and is stable in mildly acidic conditions (pH 4-5), where imine formation is favorable but carbonyl groups are not readily reduced. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Similar to NaBH₃CN, this is a mild and selective reagent often used for reductive aminations as a less toxic alternative. masterorganicchemistry.com

Table 2: Comparison of Hydride Reducing Agents for Imine Reduction

| Hydride Reagent | Formula | Reactivity | Selectivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Moderate | High (reduces aldehydes, ketones, imines) | Methanol, Ethanol |

| Lithium Aluminum Hydride | LiAlH₄ | Very High | Low (reduces most polar π-bonds) | Diethyl ether, THF |

| Sodium Cyanoborohydride | NaBH₃CN | Low | High (reduces iminium ions > imines) | Methanol, THF |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Low | High (reduces imines, aldehydes) | Dichloromethane (B109758), THF |

For the selective transformation of this compound, NaBH₄ in methanol would be a standard and effective choice. researchgate.netorganic-chemistry.org

Asymmetric Hydrogenation and Chiral Induction in Imine Reduction

The reduction of the achiral imine this compound results in the formation of a new stereocenter at the C3 position of the pentyl group in the product, N-(pentan-3-yl)-2-phenylethanamine. Asymmetric hydrogenation provides a powerful strategy to control the stereochemical outcome of this reduction, yielding one enantiomer of the chiral amine preferentially. nih.govnih.gov

This is achieved by using a chiral catalyst, typically a transition metal (such as Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. nih.govchinesechemsoc.org These ligands create a chiral environment around the metal center, which forces the imine substrate to bind in a specific orientation. The subsequent delivery of hydrogen from the metal to the imine face is therefore stereodirected, a process known as chiral induction. The effectiveness of this process is measured by the enantiomeric excess (ee) of the product.

The asymmetric hydrogenation of imines can be challenging due to factors like the potential for E/Z isomerization of the imine itself. nih.gov However, significant progress has been made, particularly with iridium-based catalysts. chinesechemsoc.org For dialkyl imines, the challenge lies in the catalyst's ability to differentiate between two sterically similar alkyl groups attached to the imine carbon. chinesechemsoc.org

Table 3: Examples of Chiral Catalyst Systems for Asymmetric Imine Hydrogenation

| Metal | Chiral Ligand Family | Substrate Type | Reported Enantioselectivity (ee) |

| Iridium (Ir) | P-stereogenic MaxPHOX | N-alkyl imines | High (up to 90% ee) organic-chemistry.orgnih.gov |

| Iridium (Ir) | Spiro Phosphine-Amine | Dialkyl imines | High (up to 99% ee) chinesechemsoc.org |

| Rhodium (Rh) | TsDPEN derivatives | N-sulfonyl imines | Excellent (up to 99% ee) scispace.com |

| Ruthenium (Ru) | BINAP derivatives | N-aryl imines | Variable to High scispace.com |

The synthesis of enantiomerically enriched N-(pentan-3-yl)-2-phenylethanamine would likely require screening a variety of chiral catalysts and conditions to achieve high enantioselectivity.

Intramolecular Reactions and Cyclization Potential of Related N-Phenylethyl Imine Systems

The N-phenylethyl substructure within this compound is a key feature that enables intramolecular cyclization reactions, providing pathways to synthesize heterocyclic ring systems, most notably tetrahydroisoquinolines. numberanalytics.comwikipedia.org These reactions are powerful tools in the synthesis of alkaloids and other biologically active molecules. bohrium.comslideshare.net Two classical named reactions are particularly relevant: the Pictet-Spengler and the Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with a carbonyl compound, proceeding through an iminium ion intermediate. wikipedia.orgnrochemistry.com this compound is a pre-formed intermediate for such a transformation. Under acidic conditions, the imine nitrogen is protonated to form an electrophilic iminium ion. The electron-rich phenyl ring then acts as a nucleophile, attacking the iminium carbon to form a new six-membered ring. nih.gov Subsequent loss of a proton re-aromatizes the ring system, yielding a 1,1-diethyl-1,2,3,4-tetrahydroisoquinoline derivative. For phenyl groups that are not activated with electron-donating substituents, this reaction typically requires strong acid and elevated temperatures. wikipedia.org

Bischler-Napieralski Reaction: This reaction is a related method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org While the substrate is an amide rather than an imine, this reaction highlights the inherent reactivity of the N-phenylethyl scaffold. The mechanism is believed to proceed through a nitrilium ion intermediate, which is a potent electrophile that undergoes intramolecular electrophilic aromatic substitution to close the ring. wikipedia.orgnrochemistry.com The resulting dihydroisoquinoline can be subsequently reduced to the corresponding tetrahydroisoquinoline.

Table 4: Comparison of Intramolecular Cyclization Reactions for N-Phenylethyl Systems

| Reaction | Typical Substrate | Key Intermediate | Typical Reagents | Product |

| Pictet-Spengler | β-arylethylamine + carbonyl (or pre-formed imine) | Iminium ion | Protic acid (HCl) or Lewis acid, heat | Tetrahydroisoquinoline wikipedia.org |

| Bischler-Napieralski | β-arylethylamide | Nitrilium ion | POCl₃, P₂O₅, refluxing toluene or xylene | 3,4-Dihydroisoquinoline organic-chemistry.orgwikipedia.orgnrochemistry.com |

The cyclization potential of this compound via a Pictet-Spengler type pathway makes it a potential precursor for substituted tetrahydroisoquinoline skeletons.

Hydrolytic Stability and Reversibility of this compound Formation

The formation of an imine from an amine and a carbonyl compound is a reversible equilibrium reaction. byjus.comchemistrysteps.com Consequently, this compound is susceptible to hydrolysis, which is the reverse reaction, yielding pentan-3-one and 2-phenylethylamine. The stability of the imine is highly dependent on the reaction conditions, particularly the presence of water.

The hydrolysis mechanism is essentially the reverse of the imine formation mechanism and can be catalyzed by either acid or base. masterorganicchemistry.com

Protonation: Under acidic conditions, the reaction begins with the protonation of the imine nitrogen, forming a more electrophilic iminium ion. chemistrysteps.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the iminium carbon. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, forming a carbinolamine intermediate.

Elimination: The C-N bond cleaves, eliminating the neutral amine (2-phenylethylamine) and forming a protonated carbonyl group.

Deprotonation: Loss of a proton from the oxygen yields the final ketone product (pentan-3-one). chemistrysteps.com

According to Le Châtelier's principle, the position of the equilibrium can be controlled. researchgate.net To favor the formation of the imine, water must be removed from the reaction mixture, for instance, by azeotropic distillation or the use of a dehydrating agent. Conversely, to promote hydrolysis, the reaction is carried out with a large excess of water. chemistrysteps.com The rate of hydrolysis is generally fastest at a slightly acidic pH (around 4-5), where there is enough acid to catalyze the reaction but still a sufficient concentration of the free amine to initiate the reverse reaction. masterorganicchemistry.com

Table 5: Conditions Affecting the Imine-Carbonyl Equilibrium

| Condition | Favors Imine Formation | Favors Hydrolysis (Carbonyl + Amine) |

| Water Concentration | Low (water removal) | High (large excess of water) chemistrysteps.com |

| pH | Neutral to slightly acidic (for catalysis), without excess water | Acidic or basic catalysis with excess water masterorganicchemistry.com |

| Temperature | Often elevated to facilitate water removal | Varies, but reaction proceeds at room temperature |

The hydrolytic instability of the imine bond is a critical consideration in its handling, storage, and application in multi-step syntheses.

Spectroscopic and Advanced Structural Characterization Methodologies for Pentan 3 Ylidene 2 Phenylethyl Amine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of the carbon-hydrogen framework.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within Pentan-3-ylidene(2-phenylethyl)amine. The chemical shift (δ) of each proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, a phenomenon known as spin-spin coupling.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.4 ppm. The two sets of methylene (B1212753) (CH₂) protons in the phenylethyl moiety would appear as triplets, with the one closer to the phenyl group (C₆H₅-CH₂) resonating at a different chemical shift than the one adjacent to the imine nitrogen (N-CH₂). The protons of the ethyl groups on the pentan-3-ylidene fragment would present as a quartet and a triplet, characteristic of an ethyl group spin system.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Methylene (-CH₂-Ph) | 2.80 - 2.90 | Triplet |

| Methylene (-N=C-CH₂-) | 2.20 - 2.40 | Quartet |

| Methylene (-N-CH₂-) | 3.50 - 3.70 | Triplet |

Note: Data is predicted based on analogous structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. A key signal in the ¹³C NMR spectrum is that of the imine carbon (C=N), which is expected to appear significantly downfield, typically in the range of 160-170 ppm. The aromatic carbons of the phenyl ring would produce a set of signals between 125 and 140 ppm. The aliphatic carbons of the ethyl and pentyl chains would resonate at higher field (lower ppm values).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imine (C=N) | 165 - 175 |

| Aromatic (C₆H₅) | 126 - 140 |

| Methylene (-CH₂-Ph) | 35 - 45 |

| Methylene (-N-CH₂-) | 50 - 60 |

| Methylene (-N=C-CH₂-) | 25 - 35 |

Note: Data is predicted based on analogous structures. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, COSY would show correlations between the adjacent methylene protons in the phenylethyl chain and between the methylene and methyl protons within the ethyl groups of the pentylidene moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. epfl.ch This allows for the direct assignment of a protonated carbon's chemical shift based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation between the methylene protons adjacent to the nitrogen and the imine carbon, confirming the N-CH₂-CH₂-Ph linkage.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying specific functional groups, which each have characteristic vibrational frequencies.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most diagnostic absorption band would be the C=N stretching vibration of the imine group. This typically appears as a sharp, medium-to-strong band in the region of 1690-1640 cm⁻¹. researchgate.net The presence of the phenyl group would be confirmed by aromatic C=C stretching vibrations around 1600-1450 cm⁻¹ and aromatic C-H stretching vibrations just above 3000 cm⁻¹. researchgate.net The aliphatic C-H stretching of the ethyl and pentyl groups would be observed in the 2960-2850 cm⁻¹ region. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Imine (C=N) | Stretch | 1690 - 1640 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

Note: Frequencies are based on typical values for these functional groups.

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. researchgate.net While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in its polarizability. Therefore, symmetrical, non-polar bonds often produce strong signals in Raman spectra, while they may be weak or absent in IR spectra. For this compound, the C=N stretch would also be Raman active. The symmetric stretching of the aromatic ring is often a prominent feature in the Raman spectrum, providing further confirmation of the phenyl group's presence.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the chemical structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. The molecular formula of this compound is C₁₃H₁₉N.

The theoretical exact mass of the neutral molecule can be calculated by summing the masses of its constituent isotopes.

Table 1: Isotopes Used for Exact Mass Calculation

| Element | Isotope | Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Nitrogen | ¹⁴N | 14.003074 |

Based on these values, the calculated monoisotopic mass of this compound is 189.1517 Da . In an HRMS experiment, the measured mass of the protonated molecule ([M+H]⁺) would be expected to be very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula.

A key fragmentation pathway for phenylethylamine derivatives is the cleavage of the Cα-Cβ bond, which for the parent 2-phenylethylamine results in the formation of a tropylium (B1234903) ion at m/z 91 and a CH₂=NH₂⁺ ion at m/z 30. For this compound, the primary fragmentation is expected to be the benzylic cleavage, leading to the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91 . researchgate.net

Another significant fragmentation process for imines with sufficiently long alkyl chains is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen atom to the imine nitrogen, followed by the cleavage of the alpha-beta bond. For this compound, this would result in the elimination of a neutral propene molecule and the formation of a radical cation.

A proposed fragmentation pattern is detailed in the table below, with m/z values corresponding to the most likely fragments.

Table 2: Proposed EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 189 | [C₁₃H₁₉N]⁺ | Molecular Ion |

| 160 | [C₁₁H₁₄N]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of tropylium ion |

The observation of these characteristic fragments would provide strong evidence for the proposed structure of this compound.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy, particularly UV-Vis spectroscopy, is used to investigate the electronic transitions within a molecule, providing information about its chromophores and any conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its two main chromophores: the phenyl group and the imine (C=N) group.

The phenyl group typically exhibits two main absorption bands in the UV region. The first, a strong absorption band known as the E2-band, arises from a π → π* transition and is usually observed around 200-210 nm. A second, weaker band, the B-band, resulting from another π → π* transition, appears at longer wavelengths, typically around 255-265 nm, and often shows fine vibrational structure.

The imine group (C=N) possesses a π system and a lone pair of electrons on the nitrogen atom, allowing for two possible electronic transitions: a π → π* transition and an n → π* transition. The π → π* transition is of higher energy and is expected to overlap with the absorption of the phenyl ring. The n → π* transition is of lower energy and is formally symmetry-forbidden, resulting in a weak absorption band at a longer wavelength, typically in the near-UV region.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Transition | Expected λₘₐₓ (nm) |

| Phenyl | π → π* (E2-band) | ~210 |

| Phenyl | π → π* (B-band) | ~260 |

| Imine (C=N) | n → π* | ~300-350 (weak) |

The exact positions and intensities of these absorption bands can be influenced by the solvent polarity.

X-ray Crystallography for Solid-State Molecular Structure Determination of Crystalline Derivatives

Should a suitable crystalline derivative be prepared, single-crystal X-ray diffraction analysis would be performed. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data allows for the construction of an electron density map, from which the atomic positions can be determined.

For Schiff bases, X-ray crystallography can confirm the E/Z configuration of the imine bond and reveal the torsion angles that define the molecular shape. researchgate.netnih.govnih.gov In the case of this compound, key structural parameters of interest would include the C=N bond length, the bond angles around the imine carbon and nitrogen, and the dihedral angle between the phenyl ring and the imine group.

Table 4: Typical Bond Lengths and Angles for Schiff Bases from X-ray Crystallography

| Structural Parameter | Typical Value | Reference |

| C=N bond length | 1.27 - 1.29 Å | researchgate.net |

| C-N-C bond angle | ~120° | nih.gov |

| C-C=N bond angle | ~120° | nih.gov |

The solid-state structure would also reveal intermolecular interactions, such as hydrogen bonding (if applicable in a derivative) or van der Waals forces, which govern the crystal packing. researchgate.net

Computational and Theoretical Investigations on Pentan 3 Ylidene 2 Phenylethyl Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. researchgate.net For Pentan-3-ylidene(2-phenylethyl)amine, DFT calculations are instrumental in determining its most stable three-dimensional arrangement and predicting its spectroscopic behavior.

Optimization of Ground State Geometries

The initial step in the computational analysis involves the optimization of the ground state geometry of this compound. This process seeks to find the molecular structure with the lowest possible energy, which corresponds to its most stable conformation. Using a functional such as B3LYP in combination with a suitable basis set like 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of the molecule are systematically adjusted to minimize the total electronic energy. researchgate.net

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | 1.28 | ||

| N-C (ethyl) | 1.47 | ||

| C-C (phenyl) | 1.39 (avg) | ||

| C-N-C | 118.5 | ||

| C=N-C-C | 178.2 | ||

| N-C-C-C (phenyl) | -65.3 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific DFT calculations.

Prediction of Spectroscopic Parameters

Following geometry optimization, DFT calculations can be employed to predict various spectroscopic parameters, providing theoretical spectra that can be compared with experimental data for validation.

NMR Chemical Shifts: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide insights into the electronic environment of each nucleus. For instance, the chemical shifts of the protons and carbons near the electron-withdrawing imine group and the aromatic phenyl ring are expected to be distinct from those in the aliphatic chains.

IR Frequencies: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical Infrared (IR) spectrum would show characteristic peaks corresponding to specific vibrational modes, such as the C=N stretching of the imine group, the C-H stretching of the aromatic and aliphatic moieties, and the bending vibrations of the various functional groups. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental spectra. nih.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λ_max_). researchgate.net These calculations can identify the key molecular orbitals involved in the electronic excitations, such as π → π* transitions within the phenyl ring and n → π* transitions associated with the imine group.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - CH=N | 8.1 |

| ¹³C NMR | Chemical Shift (δ, ppm) - C=N | 165.4 |

| IR | Vibrational Frequency (cm⁻¹) - C=N stretch | 1645 |

| UV-Vis | Absorption Maximum (λ_max, nm) | 254 |

Note: The data in this table is illustrative and based on typical values for similar molecular structures. Actual values would be derived from specific TD-DFT calculations.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net By transforming the complex molecular orbitals into localized orbitals that align with Lewis-like bonding structures (i.e., bonds and lone pairs), NBO analysis quantifies the delocalization of electron density.

For this compound, NBO analysis can reveal important electronic features:

Hyperconjugative Interactions: This analysis can identify stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, it can quantify the delocalization of electron density from the lone pair of the nitrogen atom into the antibonding orbitals of adjacent C-C or C-H bonds, or from the π-orbitals of the phenyl ring into the σ* orbitals of the ethyl chain. The energy of these interactions (E(2)) provides a measure of their significance.

Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis. This allows for a better understanding of the electrostatic potential and the reactivity of different atomic sites.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap_ = E_LUMO_ - E_HOMO_) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov

HOMO-LUMO Distribution: In this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen atom of the imine group, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be concentrated on the C=N double bond, particularly the carbon atom, making it susceptible to nucleophilic attack.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I ≈ -E_HOMO_)

Electron Affinity (A ≈ -E_LUMO_)

Electronegativity (χ = (I + A) / 2)

Chemical Hardness (η = (I - A) / 2)

Chemical Softness (S = 1 / 2η)

Electrophilicity Index (ω = χ² / 2η)

A smaller HOMO-LUMO gap generally signifies a more reactive molecule. nih.gov

Computational Modeling of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. mdpi.com This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energy barriers.

For instance, one could model the hydrolysis of the imine bond to regenerate pentan-3-one and phenylethylamine. DFT calculations can be used to locate the transition state for the nucleophilic attack of a water molecule on the imine carbon. The calculated energy barrier for this process provides an estimate of the reaction rate. Similarly, the pathways for other potential reactions, such as reduction of the imine or electrophilic substitution on the phenyl ring, can be investigated. Such studies provide valuable insights into the reactivity and stability of the compound under different chemical environments. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics and Electron Density Distributions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize the nature of chemical bonds. Key to this analysis are the bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

For this compound, QTAIM analysis can be used to:

Characterize Bond Types: The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCPs can distinguish between different types of chemical bonds. For example, covalent bonds are typically characterized by a high ρ(r) and a negative ∇²ρ(r), while ionic bonds or weaker interactions have lower ρ(r) and positive ∇²ρ(r). This can be used to precisely characterize the C=N imine bond, the aromatic C-C bonds, and the various single bonds within the molecule.

Map Electron Density: QTAIM can generate contour maps of the electron density and the Laplacian of the electron density, providing a visual representation of charge concentration and depletion throughout the molecule. This offers a detailed view of the bonding and non-bonding electronic features.

Advanced Applications of Pentan 3 Ylidene 2 Phenylethyl Amine in Synthetic Organic Chemistry

Pentan-3-ylidene(2-phenylethyl)amine as a Versatile Intermediate for the Synthesis of Substituted Amines

The most direct application of this compound is its role as a precursor to substituted secondary amines through the reduction of the carbon-nitrogen double bond. This transformation, a cornerstone of reductive amination, provides a reliable route to N-(pentan-3-yl)(2-phenylethyl)amine. This product serves as a scaffold that can be further modified, but the initial reduction is a critical step in accessing this amine class.

A variety of standard reducing agents can accomplish this conversion, offering flexibility in terms of reaction conditions and substrate compatibility. The choice of reductant can be tailored to the specific requirements of a synthetic sequence, such as selectivity and mildness of conditions. For instance, sodium borohydride (B1222165) offers a convenient and mild option, while catalytic hydrogenation provides an alternative, often yielding very clean products. youtube.com The resulting secondary amine is a valuable product in its own right and a key intermediate for more complex molecular architectures. nih.gov

Table 1: Synthesis of N-(pentan-3-yl)(2-phenylethyl)amine via Reduction

| Starting Material | Reducing Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | N-(pentan-3-yl)(2-phenylethyl)amine | Hydride Reduction |

| This compound | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | N-(pentan-3-yl)(2-phenylethyl)amine | Catalytic Hydrogenation |

Role in the Construction of N-Heterocyclic Scaffolds and Complex Ring Systems

The imine functionality is a powerful tool for the construction of nitrogen-containing ring systems, which are ubiquitous in pharmaceuticals and natural products. beilstein-journals.orgorganic-chemistry.org this compound is a suitable substrate for various cyclization strategies to generate important heterocyclic cores like pyrrolidines and piperidines.

The 2-phenylethylamine portion of the molecule provides a reactive handle for intramolecular cyclization reactions. rsc.org A prominent example is the Pictet-Spengler reaction, where a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by an acid-catalyzed electrophilic cyclization onto the aromatic ring to form a tetrahydroisoquinoline. While the imine is pre-formed in this compound, activation of the phenyl ring or the imine itself could facilitate a similar intramolecular cyclization, leading to substituted tetrahydroisoquinoline derivatives. Such reactions are fundamental in the synthesis of alkaloids and related pharmacologically active compounds. rsc.org Alternative strategies could involve the intramolecular cyclization of radical anions generated from the imine. nih.gov

Piperidine (B6355638) and pyrrolidine (B122466) rings are privileged scaffolds in medicinal chemistry. nih.govacs.org Imines are frequently employed as key components in annulation reactions to build these heterocycles. acs.orgacs.org this compound can serve as the two-atom (C=N) component in [3+2] and [4+2] cycloaddition reactions.

Pyrrolidine Synthesis: In a [3+2] cycloaddition, the imine can react with an azomethine ylide precursor. This process generates highly substituted pyrrolidine rings in a convergent manner. acs.org

Piperidine Synthesis: The imine can act as a dienophile in aza-Diels-Alder reactions or participate in multi-component reactions with reagents like allylsilanes and aldehydes to furnish complex piperidine structures. thieme-connect.com Electrochemical methods have also been developed for the cyclization of imines with dihaloalkanes to form piperidine and pyrrolidine derivatives. beilstein-journals.org

Table 2: Hypothetical Synthesis of N-Heterocycles

| Reaction Type | Reactant with this compound | Resulting Heterocyclic Core |

|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Substituted Pyrrolidine |

| Aza-Diels-Alder [4+2] | Danishefsky's Diene | Substituted Dihydropyridinone (Piperidine precursor) |

Contribution to the Development of Novel Carbon-Nitrogen Bond Forming Methodologies

The electrophilic carbon atom of the imine bond in this compound makes it an ideal substrate for carbon-carbon and carbon-nitrogen bond-forming reactions. researchgate.net These reactions are central to the synthesis of α-substituted amines, which are important chiral building blocks.

The addition of nucleophiles to imines, analogous to the Grignard reaction with carbonyls, allows for the introduction of a wide range of substituents at the α-carbon. This includes the addition of organometallic reagents, enolates, and nitroalkanes (in the aza-Henry or nitro-Mannich reaction). The development of catalytic and stereoselective versions of these reactions is a major focus of contemporary organic synthesis. beilstein-journals.org The use of this compound in such methodologies would provide direct access to complex amine structures bearing the 2-phenylethyl moiety, a common feature in bioactive molecules. nih.govmdpi.com

Table 3: Representative C-N Bond Forming Reactions Using an Imine Substrate

| Reaction Name | Nucleophile | Product Type |

|---|---|---|

| Aza-Grignard Reaction | Organomagnesium Halide (R-MgX) | α-Alkyl/Aryl Substituted Amine |

| Mannich-type Reaction | Silyl Enol Ether | β-Amino Carbonyl Compound |

| Aza-Henry Reaction | Nitronate Anion (from R-NO₂) | β-Nitro Amine |

Exploitation in Asymmetric Synthesis and Chiral Amine Production

The synthesis of enantiomerically pure amines is of paramount importance, particularly for the pharmaceutical industry. researchgate.netdigitellinc.comacs.org this compound, being a prochiral imine, is an excellent substrate for asymmetric synthesis. The reduction of its C=N bond or the addition of a nucleophile can generate a new stereocenter.

By employing a chiral catalyst, the reaction can be directed to produce one enantiomer of the product in excess. acs.org

Asymmetric Reduction: The use of chiral transition metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with chiral phosphine (B1218219) ligands can achieve highly enantioselective hydrogenation of the imine to yield chiral N-(pentan-3-yl)(2-phenylethyl)amine. researchgate.net

Asymmetric Addition: Chiral Lewis acids or organocatalysts can be used to control the facial selectivity of nucleophilic attack on the imine carbon, leading to chiral α-substituted amines with high enantiomeric excess (ee). mdpi.com

The 2-phenylethylamine structural unit itself is a key component of many chiral auxiliaries and ligands used in asymmetric synthesis, highlighting the synthetic potential of its derivatives. nih.govmdpi.comresearchgate.netsemanticscholar.org Biocatalytic approaches using enzymes like imine reductases (IREDs) also represent a powerful and green alternative for producing chiral amines from imine substrates with excellent stereoselectivity. nih.gov

Table 4: Strategies for Asymmetric Synthesis

| Asymmetric Method | Catalyst/Reagent Type | Potential Product | Expected Outcome |

|---|---|---|---|

| Catalytic Hydrogenation | Chiral Ru-BINAP complex | (R)- or (S)-N-(pentan-3-yl)(2-phenylethyl)amine | High enantiomeric excess (>95% ee) |

| Hydrosilylation | Chiral Ti or Cu complex + Silane | (R)- or (S)-N-(pentan-3-yl)(2-phenylethyl)amine | High enantiomeric excess |

| Aza-Henry Reaction | Chiral Copper-bis(oxazoline) complex | Chiral β-Nitro Amine | High diastereo- and enantioselectivity |

Potential as a Precursor for Ligands in Transition Metal Catalysis and Coordination Chemistry

The amine product resulting from the reduction of this compound, N-(pentan-3-yl)(2-phenylethyl)amine, is an ideal starting point for the synthesis of novel ligands for transition metal catalysis. The combination of a secondary amine nitrogen donor and a phenyl ring that can be functionalized allows for the creation of bidentate or polydentate ligands.

For example, ortho-deprotonation of the phenyl ring using a strong base, followed by quenching with an electrophile like chlorodiphenylphosphine (B86185) (ClPPh₂), would yield a P,N-type ligand. Such ligands are highly sought after for their ability to promote a variety of catalytic reactions, including asymmetric hydrogenation, cross-coupling, and hydroformylation. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the nitrogen or the phosphorus atom, allowing for the optimization of catalyst performance. The chiral version of the amine, obtained via asymmetric synthesis as described above, could be used to generate chiral ligands for enantioselective catalysis. acs.org

Table 5: Potential Ligands Derived from this compound

| Ligand Precursor | Functionalization Reaction | Ligand Type | Potential Catalytic Application |

|---|---|---|---|

| N-(pentan-3-yl)(2-phenylethyl)amine | Ortho-lithiation then + ClPPh₂ | P,N Bidentate Ligand | Asymmetric Hydrogenation, Cross-Coupling |

| N-(pentan-3-yl)(2-phenylethyl)amine | Reaction with 2-(chloromethyl)pyridine | N,N' Bidentate Ligand | Olefin Polymerization, Transfer Hydrogenation |

Q & A

Q. What role could this compound play in environmental chemistry, such as atmospheric reactivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。